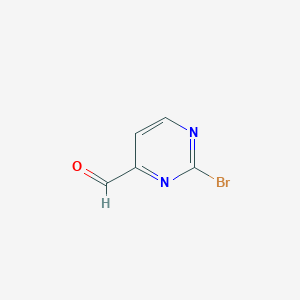
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-ethyl-2-nitrophenol, reduction followed by cyclization can yield the desired compound. The reaction typically involves:
Reduction: Using a reducing agent like iron powder or catalytic hydrogenation to convert the nitro group to an amino group.
Cyclization: Treating the resulting amine with a suitable cyclizing agent, such as acetic anhydride or polyphosphoric acid, to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
化学反应分析
Types of Reactions
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen or carbon atoms, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-ethyl-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 5-ethyl-3-hydroxyindoline.
Substitution: Formation of various substituted indoles depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its indole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on the modifications made to the core structure.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.
作用机制
The mechanism of action of 5-ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the indole ring can participate in π-π interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
5-Methoxyindole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
3-Hydroxyindole: A simpler analog with different reactivity and applications.
Uniqueness
5-Ethyl-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The ethyl group at the fifth position and the hydroxy group at the third position create a unique electronic environment, influencing its reactivity and interactions with other molecules.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5-ethyl-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5,9,12H,2H2,1H3,(H,11,13) |
InChI 键 |
VPUMWZSHYCYUHX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)







![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)
